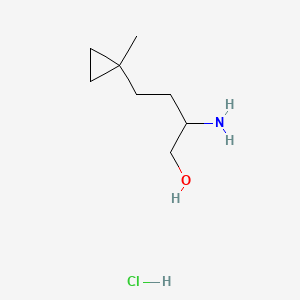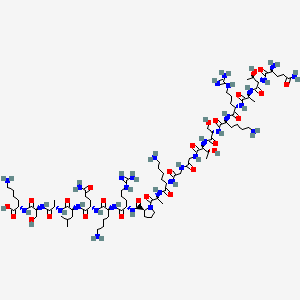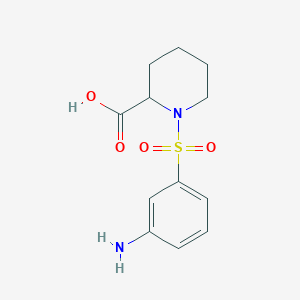
2,3-Dimethylquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylquinoline-6-carboxylic acid is a quinoline derivative with a molecular formula of C₁₃H₁₁NO₂. Quinolines are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoline-6-carboxylic acid typically involves the Skraup synthesis, which is a classical method for quinoline synthesis. This method involves the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 200°C, to facilitate the formation of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of efficiency, scalability, and environmental sustainability.
化学反応の分析
Types of Reactions: 2,3-Dimethylquinoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce dihydroquinoline derivatives.
科学的研究の応用
2,3-Dimethylquinoline-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Some quinoline derivatives are used in the development of pharmaceuticals, particularly as antimalarial and antibacterial agents.
Industry: Quinoline compounds are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2,3-Dimethylquinoline-6-carboxylic acid is similar to other quinoline derivatives such as 2,6-Dimethylquinoline-3-carboxylic acid and 6,7-Dimethylquinoline-2,3-dicarboxylic acid. These compounds share the quinoline core structure but differ in the position and number of methyl groups and carboxylic acid substituents. The differences in their chemical structure can lead to variations in their biological and chemical properties, making each compound unique in its applications.
類似化合物との比較
2,6-Dimethylquinoline-3-carboxylic acid
6,7-Dimethylquinoline-2,3-dicarboxylic acid
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2,3-dimethylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-5-10-6-9(12(14)15)3-4-11(10)13-8(7)2/h3-6H,1-2H3,(H,14,15) |
InChIキー |
GZHYXBACQCBKCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)






![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15363290.png)
![1-(4-Benzylphenyl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15363294.png)


![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
